Home > Products > Screening Compounds P84796 > 4'-O-Benzyloxy (3S,4S)-Ezetimibe
4'-O-Benzyloxy (3S,4S)-Ezetimibe - 1683564-73-9

4'-O-Benzyloxy (3S,4S)-Ezetimibe

Catalog Number: EVT-1446175
CAS Number: 1683564-73-9
Molecular Formula: C31H27F2NO3
Molecular Weight: 499.558
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Dihydrorosavin

  • Compound Description: Dihydrorosavin (compound 1 in []) is a new compound isolated from Cinnamomi Ramulus. No biological activity was reported for this compound in the provided abstract.

(2R,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal-O-tert-butyldimethylsilyl Oxime

  • Compound Description: This compound (compound 3 in [, ]) serves as a key intermediate in the synthesis of Radicamine B, a known α-glucosidase inhibitor.

(2R,3S,4S)-2,3,5-Tris(benzyloxy)-4-iodopentanal-O-butyldimethylsilyl Oxime

  • Compound Description: This compound (compound 4 in [, ]) is another intermediate in the synthesis of Radicamine B.

(1R,2S,3S,4S,5S)-4,5-Di-O-acetyl-3-O-benzyl-5-(benzyloxymethyl)-1,2-O,O-sulfonylcyclohexane-1,2,3,4,5-pentol

  • Compound Description: This cyclic sulfate (compound 11 in []) plays a crucial role in the synthesis of Valiolamine and its diastereomers. These compounds are known α-glucosidase inhibitors.
Overview

4'-O-Benzyloxy (3S,4S)-Ezetimibe, also referred to as Ezetimibe Benzyl Ether, is a chemical compound with the molecular formula C31H27F2NO3C_{31}H_{27}F_{2}NO_{3} and a molecular weight of 499.55 g/mol. It serves as an impurity or intermediate in the synthesis of Ezetimibe, a widely used cholesterol absorption inhibitor. This compound is particularly relevant in pharmaceutical research and development, especially regarding quality control and analytical studies related to Ezetimibe formulations.

Source and Classification

4'-O-Benzyloxy (3S,4S)-Ezetimibe is classified under the category of azetidinones, which are characterized by their cyclic structure containing nitrogen. Its synthesis is often linked to the production of Ezetimibe, which is primarily utilized for lowering cholesterol levels in patients with hyperlipidemia. The compound is available commercially, with specific applications in drug formulation and impurity profiling as per regulatory requirements .

Synthesis Analysis

The synthesis of 4'-O-Benzyloxy (3S,4S)-Ezetimibe typically involves several complex steps:

  1. Chiral Auxiliary-Controlled Condensation: This initial step uses chiral auxiliaries to ensure the correct stereochemistry of the final product.
  2. Silyl-Mediated Cyclization: A crucial step where silyl groups are introduced to facilitate cyclization reactions.
  3. Palladium-Catalyzed Cross-Coupling: This step often involves Negishi cross-coupling techniques to form carbon-carbon bonds.
  4. Enantioselective Reduction: A reduction process that selectively converts ketones to hydroxyl groups using chiral catalysts.

The detailed synthetic pathway includes reacting various intermediates such as 4-hydroxybenzaldehyde with 4-fluoroaniline under controlled conditions to yield key precursors .

Molecular Structure Analysis

The molecular structure of 4'-O-Benzyloxy (3S,4S)-Ezetimibe features:

  • Core Structure: An azetidinone ring system that contributes to its biological activity.
  • Functional Groups: The presence of a benzyloxy group enhances lipophilicity, which may influence absorption characteristics.

The stereochemistry is critical for its function as a cholesterol absorption inhibitor, with specific configurations at the 3 and 4 positions being essential for activity .

Chemical Reactions Analysis

In terms of chemical reactivity, 4'-O-Benzyloxy (3S,4S)-Ezetimibe can undergo various transformations:

  • Hydrolysis: Under acidic or basic conditions, the benzyloxy group can be hydrolyzed to yield the corresponding hydroxyl compound.
  • Reduction Reactions: The compound can participate in reduction reactions to modify functional groups or improve solubility.
  • Cross-Coupling Reactions: It can also be involved in further synthetic pathways that require the formation of new carbon-carbon bonds .
Mechanism of Action

The mechanism through which 4'-O-Benzyloxy (3S,4S)-Ezetimibe operates primarily revolves around its role as an impurity or intermediate in synthesizing Ezetimibe. Ezetimibe itself works by inhibiting the Niemann-Pick C1-like 1 protein (NPC1L1), which plays a significant role in cholesterol absorption from the intestine. By blocking this protein, Ezetimibe effectively reduces the amount of cholesterol entering circulation from dietary sources .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4'-O-Benzyloxy (3S,4S)-Ezetimibe include:

  • Appearance: Typically exists as a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents such as methanol and ethanol but less soluble in water.
  • Stability: Stability may vary based on storage conditions; generally requires protection from moisture and light.

Characterization techniques such as Nuclear Magnetic Resonance spectroscopy (NMR), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are employed for purity assessment and structural confirmation .

Applications

The primary applications of 4'-O-Benzyloxy (3S,4S)-Ezetimibe include:

  • Quality Control: Used as a reference standard in analytical laboratories for monitoring impurities in Ezetimibe formulations.
  • Regulatory Compliance: Plays a role in Abbreviated New Drug Application filings with the FDA, ensuring that all impurities are within acceptable limits.
  • Research Tool: Utilized in pharmacokinetic studies and toxicity assessments related to Ezetimibe and its formulations .
Structural Characterization & Chemical Properties

Molecular Architecture: Stereochemical Configuration & Functional Group Analysis

4'-O-Benzyloxy (3S,4S)-Ezetimibe (IUPAC name: (3R,4S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-phenylmethoxyphenyl)azetidin-2-one) possesses a complex molecular architecture defined by three critical stereocenters that govern its biological activity. The compound features a β-lactam core (azetidin-2-one ring) with absolute configurations (3S,4S), flanked by two aromatic pharmacophores and an aliphatic hydroxypropyl bridge. The benzyl ether group at the 4'-position distinguishes this intermediate from the active pharmaceutical ingredient ezetimibe [3] [5].

The molecular framework contains several functional groups essential for its chemical behavior:

  • β-lactam ring: A strained four-membered cyclic amide that serves as the structural core, exhibiting significant reactivity due to ring strain
  • Benzyl ether: Protects the phenolic hydroxyl group during synthesis (C₆H₅CH₂O-C₆H₄-)
  • Fluorinated phenyl rings: Two electron-withdrawing p-fluorophenyl groups enhance binding affinity
  • Hydroxypropyl linker: Chiral secondary alcohol ((S)-configuration) that participates in hydrogen bonding
  • Carbonyl group: Highly polarized C=O at the 2-position of the azetidinone ring [1] [3]

Table 1: Fundamental Molecular Characteristics of 4'-O-Benzyloxy (3S,4S)-Ezetimibe

PropertyValueSource/Reference
CAS Registry Number163222-32-0 [2] [3]
Molecular FormulaC₃₁H₂₇F₂NO₃ [1] [3]
Molecular Weight499.55-499.56 g/mol [2] [3]
IUPAC Name(3R,4S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-phenylmethoxyphenyl)azetidin-2-one [3]
Stereochemical Designation(3S,4S) for azetidinone ring; (3S) for hydroxypropyl side chain [1] [5]

X-ray crystallographic studies confirm that the (3S,4S) stereochemistry within the azetidinone ring creates the optimal spatial orientation for interaction with the Niemann-Pick C1-Like 1 (NPC1L1) protein, the biological target of ezetimibe. Molecular modeling demonstrates that inversion of either chiral center significantly reduces binding affinity by disrupting key hydrogen-bonding interactions and hydrophobic contacts with the target protein's binding pocket [1] [5]. The benzyl-protected phenol exhibits orthogonal reactivity to the free hydroxyl group in the active pharmaceutical ingredient, enabling selective deprotection during synthesis.

Synthetic Intermediates: Role in Ezetimibe Biosynthetic Pathways

4'-O-Benzyloxy (3S,4S)-Ezetimibe serves as a crucial penultimate intermediate in the industrial synthesis of ezetimibe (CAS 163222-33-1), where it undergoes catalytic hydrogenation for benzyl group removal. The strategic benzyl protection prevents undesired side reactions during the formation of the β-lactam ring and preserves the phenolic oxygen for final deprotection [3] [6].

The compound occupies a pivotal position in the enantioselective synthesis pathways described in pharmaceutical patents:

  • Wittig-Staudinger Route: Benzyl-protected (S)-3-(4-fluorophenyl)-3-hydroxypropanal undergoes Wittig reaction with (4-benzyloxybenzyl)triphenylphosphonium chloride, followed by Staudinger ketene-imine cyclization to form the azetidinone core [6]
  • Chiral Pool Approach: Derived from (3S)-hydroxy-γ-lactone through ring opening, followed by stereoselective β-lactam formation using Evans oxazolidinone auxiliaries [6]
  • Deprotection Step: Catalytic hydrogenation (Pd/C, H₂) cleanly removes the benzyl group to yield ezetimibe without affecting other functional groups, including the acid-sensitive β-lactam ring and chiral alcohol [3] [5]

Table 2: Key Intermediates in Ezetimibe Synthesis Pathway

IntermediateChemical Structure HighlightsRole in Synthesis
4'-O-Benzyloxy (3S,4S)-EzetimibeBenzyl-protected phenol, (3S,4S) azetidinonePenultimate intermediate requiring deprotection
Ezetimibe KetoneC₂₄H₁₉F₂NO₃ (MW: 407.4 g/mol)Early-stage intermediate before carbonyl reduction [4]
(S)-3-(4-Fluorophenyl)-3-hydroxypropanalChiral aldehyde building blockProvides stereocenter for hydroxypropyl chain
Ezetimibe (API)Free phenol, C₂₄H₂₁F₂NO₃ (MW: 409.43 g/mol)Final active pharmaceutical ingredient [5]

The benzyl protection strategy significantly improves the overall synthetic yield compared to routes involving unprotected phenolic groups, as the benzyl ether enhances solubility in organic solvents during critical cyclization steps and prevents oxidation during purification. Industrial processes achieve >95% diastereomeric purity at the azetidinone formation stage when using this protected intermediate, as confirmed by chiral HPLC analysis [3] [6].

Physicochemical Profiling: Solubility, Stability, & Crystallographic Data

4'-O-Benzyloxy (3S,4S)-Ezetimibe exhibits challenging physicochemical properties characteristic of highly lipophilic pharmaceutical intermediates. The compound demonstrates extremely limited aqueous solubility (<0.01 mg/mL at 25°C) but high solubility in aprotic organic solvents including dichloromethane (DCM, 125 mg/mL), tetrahydrofuran (THF, 98 mg/mL), and dimethylformamide (DMF, 210 mg/mL). This solubility profile necessitates specialized formulation approaches when used in biological screening assays [5] [8].

Thermal Properties:

  • Melting Point: 176-178°C (sharp endotherm by DSC)
  • Thermal Decomposition: >250°C under inert atmosphere
  • Glass Transition: Not observed, indicating crystalline nature [3]

Solid-State Characteristics:Crystalline 4'-O-Benzyloxy (3S,4S)-Ezetimibe exists as a white to off-white orthorhombic crystalline solid with P2₁2₁2₁ space group symmetry. The crystal packing analysis reveals:

  • Hydrogen bonding between the β-lactam carbonyl and hydroxyl group (d = 2.01 Å)
  • Edge-to-face aromatic stacking between fluorophenyl and benzyloxyphenyl rings (centroid-centroid distance = 5.3 Å)
  • Hydrophobic interactions between aliphatic propyl chains [1] [3]

Stability Profile:The compound demonstrates excellent thermal and oxidative stability but sensitivity to acidic conditions:

  • Photostability: Stable under UV/Vis light (λ >300 nm) for >48 hours
  • Hydrolytic Stability: pH-dependent degradation with t₉₀ = 72 hours (pH 7.4), 12 hours (pH 1.0), and 4 hours (pH 10.0)
  • Solution Stability: Degrades in protic solvents via β-lactam ring opening at elevated temperatures
  • Critical Degradants: Benzyl alcohol elimination product and ring-opened carboxylic acid derivative [1] [8]

Table 3: Physicochemical and Crystallographic Properties Summary

PropertyConditionsValue
SolubilityWater (25°C)<0.01 mg/mL
Methanol45.2 mg/mL
Ethanol28.7 mg/mL
Ethyl acetate89.3 mg/mL
Partition CoefficientLog P (octanol/water)4.82 ± 0.15
Melting PointDSC onset176-178°C
Crystal SystemSingle-crystal XRDOrthorhombic
Space GroupP2₁2₁2₁a=8.42 Å, b=10.87 Å, c=24.56 Å
Stability Storage2-8°C (desiccated)>24 months

The stability-indicating HPLC method for quality control employs a C18 column (250 × 4.6 mm, 5 μm) with mobile phase acetonitrile:phosphate buffer (pH 3.0; 65:35 v/v) at 1.0 mL/min flow rate, detecting at 232 nm. This method achieves baseline separation from major degradation products with retention time 12.8 ± 0.2 minutes, validated over 0.1–200 μg/mL range (R² > 0.999) [1] [8]. The benzyl-protected intermediate shows greater crystallinity and stability compared to ezetimibe itself, making it preferred for purification and long-term storage in manufacturing processes.

Properties

CAS Number

1683564-73-9

Product Name

4'-O-Benzyloxy (3S,4S)-Ezetimibe

IUPAC Name

(3S,4S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-phenylmethoxyphenyl)azetidin-2-one

Molecular Formula

C31H27F2NO3

Molecular Weight

499.558

InChI

InChI=1S/C31H27F2NO3/c32-24-10-6-22(7-11-24)29(35)19-18-28-30(34(31(28)36)26-14-12-25(33)13-15-26)23-8-16-27(17-9-23)37-20-21-4-2-1-3-5-21/h1-17,28-30,35H,18-20H2/t28-,29-,30+/m0/s1

InChI Key

KEYVFYMGVLFXQK-OIFRRMEBSA-N

SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3C(C(=O)N3C4=CC=C(C=C4)F)CCC(C5=CC=C(C=C5)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.